Desmethylsertraline

Description

Properties

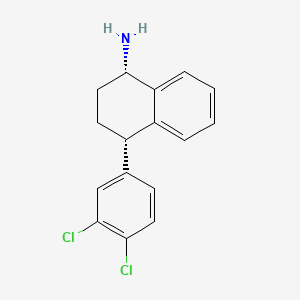

IUPAC Name |

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPXSILJHWNFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91797-58-9 | |

| Record name | 91797-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Desmethylsertraline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038). This document details the prevalent synthetic routes, purification strategies, and includes experimental protocols and quantitative data to support research and development activities.

Introduction

This compound, also known as norsertraline, is the major metabolite of sertraline, formed primarily through N-demethylation in the liver. While it is a less potent serotonin (B10506) reuptake inhibitor than its parent compound, its study is crucial for understanding the overall pharmacological profile of sertraline. The chemical synthesis of this compound is essential for obtaining pure standards for analytical and pharmacological research, as well as for exploring its potential as a chemical intermediate.

The most common and industrially relevant synthetic pathway to enantiomerically pure (1S,4S)-desmethylsertraline commences with the racemic starting material, (±)-sertralone. The synthesis involves a stereoselective approach, where a racemic mixture of the amine is prepared and subsequently resolved to isolate the desired enantiomer.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reductive amination of (±)-sertralone. This process yields a mixture of cis and trans diastereomers of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, which is then subjected to purification to isolate the desired cis-(1S,4S) enantiomer.

Reductive Amination of (±)-Sertralone

The initial step is the reaction of (±)-sertralone with a source of ammonia (B1221849) in the presence of a reducing agent. This reaction proceeds through an imine intermediate which is then reduced to the primary amine.

Experimental Protocol:

Objective: To synthesize a cis/trans mixture of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine from (±)-sertralone.

Reagents and Materials:

-

(±)-Sertralone

-

Ammonia source (e.g., ammonia in methanol, ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (B95107) (THF))

-

Dehydrating agent (optional, e.g., molecular sieves or titanium(IV) isopropoxide)

-

Acid for pH adjustment (e.g., acetic acid)

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve (±)-sertralone in the chosen anhydrous solvent.

-

Add the ammonia source. If using ammonium acetate, it can be added directly. If using ammonia gas, it can be bubbled through the solution.

-

If a dehydrating agent is used, it should be added at this stage.

-

Stir the mixture at room temperature for a designated period to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent. If using sodium borohydride, it should be added portion-wise to control the exothermic reaction. For catalytic hydrogenation, the mixture is transferred to a hydrogenation apparatus.

-

After the addition of the reducing agent, allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or HPLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Quantitative Data for Reductive Amination:

| Parameter | Value/Range |

| Typical Yield | 60-80% (crude mixture) |

| Cis:Trans Ratio | Varies depending on the reducing agent and conditions |

| Purity (crude) | Typically requires further purification |

Purification of this compound

The purification of the desired (1S,4S)-desmethylsertraline from the isomeric mixture is a critical step. The most effective method for this is stereoselective crystallization using a chiral resolving agent.

Stereoselective Crystallization

This technique relies on the formation of diastereomeric salts between the racemic amine and a chiral acid. The differing solubilities of these diastereomeric salts in a particular solvent system allow for the selective crystallization of one diastereomer.

Experimental Protocol:

Objective: To isolate enantiomerically pure (1S,4S)-desmethylsertraline from the cis/trans mixture.

Reagents and Materials:

-

Crude mixture of cis/trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine

-

Chiral resolving agent (e.g., D-(-)-mandelic acid)

-

Solvent system (e.g., ethanol, methanol, or a mixture of solvents)

-

Base for liberation of the free amine (e.g., sodium hydroxide (B78521) solution)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude amine mixture in the chosen solvent.

-

Add a stoichiometric amount of the chiral resolving agent (e.g., D-(-)-mandelic acid).

-

Heat the mixture to reflux to ensure complete dissolution of the salts.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can enhance crystal formation.

-

Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

To obtain the free amine, suspend the diastereomeric salt in a mixture of water and dichloromethane and basify with a sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

Quantitative Data for Stereoselective Crystallization:

| Parameter | Value/Range |

| Typical Yield | 30-50% (based on the desired enantiomer in the crude mixture) |

| Enantiomeric Excess (e.e.) | >98% |

| Final Purity (HPLC) | >99% |

Alternative Synthesis Method: N-Demethylation of Sertraline

While the primary synthesis starts from sertralone, this compound can also be conceptually prepared by the N-demethylation of sertraline. The von Braun reaction, using cyanogen (B1215507) bromide, is a classical method for the demethylation of tertiary amines, although its application to secondary amines like sertraline is less common and can be harsh.

Conceptual Workflow:

-

Reaction: Sertraline is treated with cyanogen bromide (CNBr) to form an N-cyano intermediate.

-

Hydrolysis: The N-cyano intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

Due to the hazardous nature of cyanogen bromide and the potential for side reactions, this method is less favored for preparative scale synthesis compared to the reductive amination route.

Experimental and Logical Workflow Diagrams

Synthesis of this compound from Sertralone

Caption: Synthetic workflow for this compound from sertralone.

Purification by Stereoselective Crystallization

Caption: Detailed workflow for purification via stereoselective crystallization.

Conclusion

This guide outlines the primary and most practical methods for the synthesis and purification of this compound. The reductive amination of (±)-sertralone followed by stereoselective crystallization stands as the most efficient route to obtain enantiomerically pure (1S,4S)-desmethylsertraline. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the reliable production of this important metabolite for further study.

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Desmethylsertraline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (DMS), also known as norsertraline, is the principal active N-demethylated metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1][2] Formed primarily through hepatic metabolism by cytochrome P450 enzymes, this compound circulates at higher plasma concentrations and possesses a significantly longer elimination half-life (approximately 66 hours) than its parent compound.[1][2] While its contribution to the overall clinical effect of sertraline is a subject of ongoing research, its distinct in vitro pharmacological profile warrants detailed examination. This guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its interactions with key molecular targets, supported by quantitative data, detailed experimental protocols, and clear visual diagrams.

Core Mechanism of Action: Monoamine Transporter Inhibition

This compound's primary mechanism of action is the inhibition of monoamine reuptake transporters. Unlike sertraline, which is highly selective for the serotonin transporter (SERT), this compound exhibits a more balanced, albeit less potent, profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2]

-

Serotonin Transporter (SERT): this compound is a weak but effective inhibitor of serotonin reuptake.[1] In vitro studies report its potency to be approximately 10- to 20-fold lower than that of sertraline.[1][3][4] One study using rat brain synaptosomes demonstrated a dose-dependent inhibition of [³H]-serotonin uptake with an IC₅₀ value of 0.63 μM.[1]

-

Norepinephrine (NET) and Dopamine (DAT) Transporters: this compound displays a notable affinity for both NET and DAT, distinguishing its profile from the more SERT-selective parent drug.[2] This broader spectrum of activity classifies it as an SNDRI, with a roughly 5.5-fold preference for inhibiting serotonin reuptake over catecholamine reuptake.[2]

Data Presentation: Monoamine Transporter Affinity

The following table summarizes the quantitative data for this compound's binding affinity (Ki) and inhibitory concentration (IC₅₀) at the three primary monoamine transporters.

| Target | Parameter | Value (nM) | Species/System | Reference |

| SERT | Ki | 76 | Human (recombinant) | [2] |

| IC₅₀ | 630 | Rat (brain synaptosomes) | [1] | |

| NET | Ki | 420 | Human (recombinant) | [2] |

| DAT | Ki | 440 | Human (recombinant) | [2] |

Interaction with Efflux Transporters: P-Glycoprotein (ABCB1)

This compound, along with its parent compound sertraline, demonstrates a high affinity for P-glycoprotein (P-gp), an important efflux transporter encoded by the ABCB1 gene.[3][4][5][6] P-gp is a key component of the blood-brain barrier, limiting the entry of various substrates into the central nervous system.[5][6] In vitro studies show that this compound stimulates P-gp ATPase activity in a concentration-dependent manner, indicating it is likely a substrate for this transporter.[5] Its affinity is comparable to that of verapamil, a well-known P-gp substrate and inhibitor.[5][6][7][8] This interaction is significant as it may influence the pharmacokinetics of co-administered drugs that are also P-gp substrates.[1]

Data Presentation: P-Glycoprotein (P-gp) Interaction

The kinetic parameters below quantify the interaction of this compound with human P-gp. The Vmax/Km ratio represents the intrinsic clearance and is a measure of the efficiency of the interaction.

| Compound | Km (μM) | Vmax (nmol/mg/min) | Intrinsic Clearance (Vmax/Km) | Reference |

| This compound | 6.5 | 9.3 | 1.4 min⁻¹ × 10⁻³ | [5] |

| Sertraline | 4.7 | 7.7 | 1.6 min⁻¹ × 10⁻³ | [5] |

| Verapamil (Control) | 8.7 | 14.8 | 1.7 min⁻¹ × 10⁻³ | [5] |

Other Molecular Targets

-

Sigma-1 (σ₁) Receptors: Sertraline is known to have a relatively high affinity for sigma-1 receptors.[9] While specific binding constants for this compound are not as widely reported, studies on SSRIs show a range of affinities for this receptor, with fluvoxamine (B1237835) having the highest, followed by sertraline.[10] It is plausible that this compound contributes to the overall sigma-1 receptor activity observed during sertraline treatment.

-

Cytochrome P450 (CYP) Enzymes: In vitro data suggests that this compound may act as a weak inhibitor of CYP3A4/5, though to a lesser extent than sertraline itself.[4] Sertraline is a known inhibitor of CYP2D6.[11] The metabolic interactions of this compound are complex and contribute to the drug-drug interaction profile of the parent compound.

Experimental Protocols

The quantitative data presented in this guide are derived from specific in vitro assays. The methodologies for these key experiments are detailed below.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay quantifies the affinity of a compound (this compound) for a specific transporter (e.g., SERT, NET, DAT) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human recombinant transporter of interest or from homogenized brain tissue (e.g., rat synaptosomes).[1][12]

-

Assay Incubation: In a 96-well plate, the prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (this compound).[12][13]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.[12]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the transport of a neurotransmitter into a cell or synaptosome.

-

Cell/Synaptosome Preparation: Adherent cells stably expressing the transporter of interest (e.g., HEK-hSERT) are cultured in 96-well plates, or alternatively, synaptosomes are prepared from fresh brain tissue.[1][13][14]

-

Pre-incubation: The cells/synaptosomes are washed and pre-incubated for a short period with varying concentrations of the test compound (this compound) or vehicle control.

-

Uptake Initiation: The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin).[1][13]

-

Uptake Termination: After a defined incubation period (e.g., 1-3 minutes at room temperature or 37°C), the uptake is rapidly terminated by washing the wells with ice-cold buffer to remove the extracellular radiolabeled substrate.[13][15]

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity, representing the amount of transported neurotransmitter, is quantified using a scintillation counter.[13][15]

-

Data Analysis: The amount of uptake in the presence of the inhibitor is compared to the control (vehicle only) to determine the percent inhibition. An IC₅₀ value is calculated from the resulting concentration-response curve.

Protocol 3: P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its effect on the transporter's ATP hydrolysis activity. P-gp substrates typically stimulate ATPase activity.

-

Membrane Preparation: Commercially available membranes from insect or mammalian cells overexpressing human P-gp are used.[6]

-

Assay Reaction: The P-gp membranes are incubated at 37°C in an assay buffer containing ATP and varying concentrations of the test compound (this compound). Verapamil is often used as a positive control.[6]

-

Measurement of Phosphate (B84403): The enzymatic reaction (ATP hydrolysis) releases inorganic phosphate (Pi). The reaction is stopped, and the amount of Pi generated is measured, often using a colorimetric method (e.g., based on malachite green).[6]

-

Data Analysis: The concentration-dependent stimulation of ATPase activity is plotted. The data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum rate of ATP hydrolysis) and Km (substrate concentration at half-maximal velocity).[6]

Protocol 4: CYP450 Inhibition Assay

This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting the activity of specific CYP enzymes.

-

Incubation System: Human liver microsomes (HLMs) or recombinant human CYP enzymes are used as the enzyme source.[16]

-

Assay Reaction: The enzyme source is incubated at 37°C with a specific probe substrate for the isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, dextromethorphan (B48470) for CYP2D6), the NADPH-generating system (cofactor), and a range of concentrations of the test compound (this compound).[16][17]

-

Metabolite Quantification: The reaction is terminated (e.g., by adding acetonitrile). The formation of the specific metabolite from the probe substrate is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to that of a vehicle control. A concentration-response curve is generated to determine the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the enzyme's activity.[16]

Conclusion

In vitro, this compound presents a distinct pharmacological profile compared to its parent drug, sertraline. Its primary mechanism of action is the inhibition of monoamine transporters, but it functions as a more balanced serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) rather than a selective SERT inhibitor.[2] Furthermore, it demonstrates a high affinity for the P-glycoprotein (ABCB1) efflux transporter, suggesting it is a substrate and potentially a modulator of this key blood-brain barrier protein.[5][6][7][8] While it also interacts with sigma-1 receptors and CYP450 enzymes, its most characterized in vitro actions are centered on its broader effects on monoamine transport. These findings are crucial for drug development professionals and researchers seeking to understand the complete pharmacological footprint of sertraline and the potential contributions of its primary active metabolite.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sertraline and its metabolite this compound, but not bupropion or its three major metabolites, have high affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sertraline and its metabolite this compound, but not bupropion or its three major metabolites, have high affinity for P-glycoprotein. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Sertraline - Wikipedia [en.wikipedia.org]

- 10. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP2D6 inhibition in patients treated with sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Glutamate uptake assay [bio-protocol.org]

- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. CYP2D6 Activity Assay Kit (Fluorometric) (ab211078) is not available | Abcam [abcam.com]

Pharmacokinetics of Desmethylsertraline in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of desmethylsertraline, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), in various animal models. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental processes to support further research and drug development efforts.

Introduction

This compound, also known as norsertraline, is the major N-demethylated metabolite of sertraline.[1] While it is a pharmacologically active compound, its potency as a serotonin reuptake inhibitor is significantly lower than that of its parent drug, sertraline.[2][3] However, due to its prolonged half-life and tendency to accumulate in plasma and brain tissue, understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of the overall pharmacological and toxicological effects of sertraline administration.[4][5] This guide focuses on the pharmacokinetic parameters of this compound in commonly used animal models in preclinical research.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound in various animal models. It is important to note that much of the existing data is derived from studies where sertraline was the administered compound, and this compound was measured as a metabolite. Data on the direct administration of this compound is limited.

Table 1: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Rats

| Parameter | Value | Species/Strain | Route of Administration of Sertraline | Notes | Reference |

| Plasma AUC Ratio (this compound/Sertraline) | 0.66 - 2.70 | Rat | Oral & Intravenous | Ratio is dependent on the route of administration. | [6] |

| Brain Concentration | Higher than sertraline at ≥ 8 hours post-dose | Rat | Subcutaneous Injection | Indicates significant brain penetration and accumulation. | [5] |

| Elimination Half-life (t½) | ~5 hours (for Sertraline) | Rat | Not Specified | Half-life of this compound is expected to be longer. | [7] |

| Volume of Distribution (Vd) of Sertraline | ~25 L/kg | Rat | Not Specified | Suggests extensive tissue distribution of the parent drug. | [6] |

Table 2: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Mice

| Parameter | Value | Species/Strain | Route of Administration of Sertraline | Notes | Reference |

| Brain Concentration | Higher than sertraline within 7 hours post-dose | Mouse | Subcutaneous Injection | Suggests rapid brain uptake and accumulation. | [5] |

| Elimination Half-life (t½) of Sertraline | ~2.5 hours | Mouse | Not Specified | Half-life of this compound is likely longer. | [7] |

Table 3: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Dogs

| Parameter | Value | Species/Strain | Route of Administration of Sertraline | Notes | Reference |

| Plasma AUC Ratio (this compound/Sertraline) | 0.66 - 2.70 | Dog | Oral & Intravenous | Ratio is dependent on the route of administration. | [6] |

| Elimination Half-life (t½) of Sertraline | ~5 hours | Dog | Not Specified | This compound half-life is expected to be longer. | [7] |

| Volume of Distribution (Vd) of Sertraline | ~25 L/kg | Dog | Not Specified | Indicates extensive tissue distribution. | [6] |

Experimental Protocols

This section details generalized methodologies for conducting pharmacokinetic studies of this compound in animal models, based on established practices for sertraline and other small molecules.

Animal Models and Husbandry

-

Species: Male Wistar or Sprague-Dawley rats, C57BL/6 mice, and Beagle dogs are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[8] Acclimatization to the facility for at least one week prior to the experiment is essential.

Drug Administration

3.2.1. Oral Administration (Gavage)

-

Preparation of Dosing Solution: this compound hydrochloride can be dissolved in a suitable vehicle such as distilled water or a 0.5% methylcellulose (B11928114) solution.

-

Dose Calculation: The volume to be administered is calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).

-

Procedure:

-

The animal is gently restrained.

-

A gavage needle of appropriate size is measured externally from the tip of the animal's nose to the last rib to determine the correct insertion length.

-

The gavage needle is carefully inserted into the esophagus, and the dosing solution is administered slowly.

-

3.2.2. Intravenous Administration

-

Preparation of Dosing Solution: A sterile, isotonic solution of this compound for intravenous injection is prepared.

-

Dose Calculation: The injection volume is based on the animal's body weight (e.g., 1-2 mL/kg for rats).

-

Procedure:

-

For rats and mice, the lateral tail vein is typically used. The area may be warmed to facilitate vasodilation.

-

The dosing solution is injected slowly using a sterile syringe and needle.

-

Sample Collection

3.3.1. Blood Sampling

-

Route: Blood samples can be collected via the tail vein, saphenous vein, or retro-orbital sinus in rodents. For terminal studies, cardiac puncture can be performed under deep anesthesia.

-

Time Points: A typical sampling schedule for a pharmacokinetic study would include pre-dose (0 h) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

3.3.2. Brain Tissue Sampling

-

At the desired time points, animals are euthanized, and brains are rapidly excised.

-

The brain tissue is rinsed with cold saline, blotted dry, weighed, and then homogenized in a suitable buffer.

-

The brain homogenate is stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices.

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. A volume of cold acetonitrile (B52724) (e.g., 3 volumes) containing an internal standard is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

-

Brain Homogenate: Similar to plasma, protein precipitation with acetonitrile can be used.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Visualizations

Metabolic Pathway of Sertraline to this compound and Further Metabolism

Experimental Workflow for a Pharmacokinetic Study

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by its significant presence in both plasma and brain tissue following the administration of sertraline. Its long half-life contributes to its accumulation with repeated dosing of the parent drug. While comprehensive pharmacokinetic data from direct administration of this compound is not widely available, the methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the role of this major metabolite in the overall pharmacology of sertraline. Future research focusing on the intrinsic pharmacokinetic properties of this compound will be invaluable for a more complete understanding of its contribution to both the therapeutic effects and potential adverse events associated with sertraline treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: A Technical Guide to Desmethylsertraline Permeability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038), exhibits significant interaction with the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, drawing from in vitro and in vivo studies. While direct quantitative permeability data such as apparent permeability coefficients (Papp) and brain-to-plasma unbound concentration ratios (Kp,uu) remain to be fully elucidated in publicly available literature, existing research strongly indicates that this compound's brain penetration is significantly modulated by the P-glycoprotein (P-gp) efflux transporter. This guide synthesizes available quantitative data, details relevant experimental protocols, and presents visual workflows to aid researchers in the ongoing investigation of this centrally active metabolite.

Introduction

The efficacy of centrally acting pharmaceuticals is contingent upon their ability to traverse the highly selective blood-brain barrier. This compound, a pharmacologically active metabolite of sertraline, demonstrates a complex interplay with this critical biological interface. Understanding the mechanisms governing its entry into and efflux from the central nervous system is paramount for optimizing therapeutic strategies and predicting potential drug-drug interactions. This document serves as a technical resource, consolidating key findings and methodologies pertinent to the study of this compound's BBB permeability.

Quantitative Data on this compound-BBB Interaction

Quantitative assessment of this compound's interaction with BBB transporters is crucial for predicting its brain exposure. The primary data available pertains to its high affinity for the P-glycoprotein (P-gp) efflux transporter, a key gatekeeper at the BBB.

Table 1: In Vitro P-glycoprotein (P-gp) Interaction Parameters [1]

| Compound | Assay Type | Parameter | Value |

| This compound | P-gp ATPase Assay | Vmax/Km (min⁻¹ x 10⁻³) | 1.4 |

| Sertraline | P-gp ATPase Assay | Vmax/Km (min⁻¹ x 10⁻³) | 1.6 |

| Verapamil (Control) | P-gp ATPase Assay | Vmax/Km (min⁻¹ x 10⁻³) | 1.7 |

This data indicates that this compound has a high affinity for P-gp, comparable to the known P-gp substrate verapamil, suggesting it is actively effluxed from the brain.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline key experimental protocols relevant to the study of this compound's BBB permeability.

In Vitro P-glycoprotein (P-gp) ATPase Assay

This assay determines the interaction of a test compound with P-gp by measuring the compound-stimulated ATP hydrolysis.

Objective: To quantify the affinity of this compound for the P-gp transporter.

Materials:

-

Human P-gp-rich membranes

-

This compound

-

ATP

-

Phosphate (B84403) detection reagent

-

Verapamil (positive control)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing P-gp membranes, the test compound (this compound) at various concentrations, and a buffer solution.

-

Initiate the reaction by adding ATP.

-

Incubate the mixture at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.

-

Calculate the rate of ATP hydrolysis at each compound concentration.

-

Determine the Michaelis-Menten kinetic parameters (Vmax and Km) to quantify the affinity of the compound for P-gp.[1]

In Vitro BBB Permeability Assay (MDCK-MDR1 Transwell Assay)

This assay is a standard method to assess the potential of a compound to cross the BBB and to determine if it is a substrate of efflux transporters like P-gp.

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a cell monolayer expressing P-gp.

Materials:

-

MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

-

Transwell inserts

-

Culture medium

-

This compound

-

Lucifer yellow (paracellular marker)

-

LC-MS/MS for quantification

Protocol:

-

Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.

-

Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

-

Apical to Basolateral (A-B) Permeability: Add this compound to the apical (upper) chamber.

-

At specified time points, collect samples from the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral chamber and collect samples from the apical chamber at specified time points.

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport

-

A is the surface area of the membrane

-

C0 is the initial drug concentration

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

This in vivo study measures the distribution of a compound between the brain and plasma at a specific time point.

Objective: To determine the extent of this compound accumulation in the brain relative to plasma.

Materials:

-

Rodent model (e.g., rats, mice)

-

This compound

-

LC-MS/MS for quantification

-

Brain homogenization equipment

Protocol:

-

Administer this compound to the animals via a relevant route (e.g., intravenous, oral).

-

At a predetermined time, collect blood samples and immediately harvest the brains.

-

Separate plasma from the blood samples.

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from the plasma and brain homogenate samples.

-

Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.

-

Calculate the brain-to-plasma concentration ratio (Kp): Kp = Cbrain / Cplasma Where:

-

Cbrain is the concentration in the brain homogenate

-

Cplasma is the concentration in plasma

-

-

To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in brain tissue (fu,brain) and plasma (fu,plasma) needs to be determined, typically through equilibrium dialysis. Kp,uu = Kp * (fu,plasma / fu,brain)

LC-MS/MS Quantification of this compound

Accurate quantification of this compound in biological matrices is essential for all permeability studies.

Objective: To develop a sensitive and specific method for the quantification of this compound.

Method:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma or brain homogenate.

-

Chromatography: Reversed-phase HPLC with a C18 column.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Use of a stable isotope-labeled internal standard for accurate quantification.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols and the logical relationship of P-gp in mediating this compound's BBB transport.

In Silico Modeling

In the absence of direct experimental data, in silico models can provide valuable predictions of BBB permeability. These models typically use physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond count to predict the logBB (the logarithm of the brain-to-plasma concentration ratio). While specific in silico predictions for this compound were not found in the reviewed literature, its physicochemical properties can be used as input for various predictive models to estimate its passive diffusion potential across the BBB. However, these models may not fully account for active transport processes, which, as the data suggests, are significant for this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a substrate for the P-glycoprotein efflux transporter at the blood-brain barrier, which likely limits its net penetration into the central nervous system. While in vivo studies confirm its presence in the brain, a complete quantitative understanding of its BBB permeability is still lacking.

Future research should focus on:

-

Direct quantification of Papp and efflux ratio for this compound in well-characterized in vitro BBB models (e.g., MDCK-MDR1, primary brain endothelial cells).

-

Determination of the in vivo Kp,uu,brain of this compound to understand the net result of passive diffusion and active transport.

-

Investigation of potential interactions with other BBB transporters , both influx and efflux, to build a more complete picture of its brain disposition.

-

Development of validated in silico models that incorporate P-gp substrate liability to more accurately predict the BBB penetration of this compound and similar compounds.

A thorough understanding of these parameters will be instrumental in refining our knowledge of sertraline's overall pharmacological profile and in the development of future CNS-active drugs.

References

A Comparative In Vivo Analysis of Sertraline and its Primary Metabolite, Desmethylsertraline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the in vivo activity of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) and its principal active metabolite, desmethylsertraline. While this compound is present in significant concentrations in plasma and brain tissue following sertraline administration, its contribution to the overall pharmacological effect of sertraline is a subject of ongoing research. This document synthesizes key findings on their comparative potency, pharmacokinetics, and effects on central serotonergic systems. Detailed experimental protocols for seminal in vivo assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

Sertraline is a widely prescribed antidepressant that primarily functions by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] It is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 enzymes (notably CYP2B6), to form this compound.[3][4] This metabolite exhibits a significantly longer half-life than its parent compound and accumulates to higher steady-state concentrations in both plasma and brain tissue.[5][6] Despite its prolonged presence, this compound's potency as a serotonin reuptake inhibitor is considerably lower than that of sertraline.[7][8] This guide aims to dissect the in vivo pharmacological profiles of both compounds to clarify the role of this compound in the therapeutic and side-effect profile of sertraline.

Comparative Pharmacodynamics and Potency

The primary mechanism of action for sertraline is the high-affinity blockade of the serotonin transporter (SERT). This compound also targets SERT but with substantially reduced potency.

Monoamine Transporter Binding Affinity

In vitro binding assays have established the relative affinities of sertraline and this compound for the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Sertraline | ~3 | - | - |

| This compound | 76 | 420 | 440 |

Table 1: Comparative in vitro binding affinities (Ki) of sertraline and this compound for monoamine transporters.[8]

As indicated in Table 1, this compound is approximately 25-fold less potent than sertraline at SERT.[8] However, it displays a more balanced, albeit weak, inhibitory profile across the three major monoamine transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[8]

In Vivo Potency and Efficacy

In vivo studies in animal models confirm the reduced potency of this compound compared to sertraline in modulating the central serotonergic system.

| Parameter | Sertraline | This compound | Species | Reference |

| ED50 for Inhibition of Dorsal Raphe Firing | 52 µg/kg (i.v.) | >1000 µg/kg (i.v.) | Rat | [7] |

| Effect on Extracellular 5-HT in Striatum | Dose-dependent increase | No effect | Rat | [7] |

| Antagonism of p-Chloroamphetamine-induced 5-HT Depletion | More potent | Less potent | Rat | [9] |

| Antagonism of p-Chloroamphetamine-induced 5-HT Depletion | Potent | Almost as potent | Mouse | [9] |

Table 2: Comparative in vivo potency and efficacy of sertraline and this compound.

As summarized in Table 2, sertraline effectively suppresses the firing of serotonergic neurons in the dorsal raphe nucleus and elevates extracellular serotonin levels in a dose-dependent manner. In stark contrast, this compound shows no significant effect on these parameters in rats, even at doses nearly 20 times higher than the effective dose of sertraline.[7] Interestingly, while less potent in rats, this compound was found to be almost as potent as sertraline in mice at antagonizing the depletion of brain serotonin by p-chloroamphetamine (PCA).[9] This suggests potential species-specific differences in its activity or metabolism. Despite its lower potency, this compound does produce a decrease in the brain concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), indicating some level of SERT inhibition in vivo.[9]

Comparative Pharmacokinetics

The pharmacokinetic profiles of sertraline and this compound differ significantly, particularly in their elimination half-lives.

| Parameter | Sertraline | This compound | Reference |

| Elimination Half-life (t1/2) | ~26 hours | 62-104 hours | [6][8] |

| Peak Plasma Concentration (Tmax) | 4-10 hours | 8-10 hours | [6][10] |

| Plasma Protein Binding | ~98% | - | [10] |

| Brain Accumulation | Lower | Higher (at steady state) | [5][9] |

| P-glycoprotein (P-gp) Substrate | Yes | Yes | [10] |

Table 3: Comparative pharmacokinetic parameters of sertraline and this compound.

The most notable difference is the substantially longer half-life of this compound, which is approximately 2.5 times that of sertraline.[4] This leads to its accumulation in the body, with steady-state plasma and brain concentrations often exceeding those of the parent drug following chronic sertraline administration.[5][6] Both compounds are also substrates for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which may influence their central nervous system penetration.[10]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to characterize the activity of sertraline and this compound.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Workflow for in vivo microdialysis experiment.

Electrophysiological Recording of Dorsal Raphe Neuron Firing

This technique measures the firing rate of serotonergic neurons in the dorsal raphe nucleus, a key area for regulating serotonin release.

Workflow for dorsal raphe neuron firing recording.

p-Chloroamphetamine (PCA)-Induced Serotonin Depletion Assay

This assay assesses a compound's ability to block SERT in vivo by preventing the PCA-induced depletion of brain serotonin.

Workflow for PCA-induced serotonin depletion assay.

Signaling Pathways

The therapeutic effects of SSRIs like sertraline are not solely due to the acute increase in synaptic serotonin. They also involve long-term adaptive changes in downstream signaling pathways.

Downstream Signaling Cascade of SERT Inhibition

Chronic blockade of SERT leads to a cascade of intracellular events that are thought to underlie the therapeutic effects of SSRIs.

SERT inhibition downstream signaling pathway.

Conclusion

The available in vivo data consistently demonstrate that this compound is a significantly less potent inhibitor of serotonin reuptake than its parent compound, sertraline.[7] In rodent models, its direct contribution to the acute blockade of central 5-HT reuptake appears to be negligible.[7] However, due to its very long half-life and subsequent accumulation in the brain, a role for this compound in the prolonged therapeutic effects or side-effect profile of chronic sertraline treatment cannot be entirely dismissed.[5][9] The observed species-specific differences in potency further highlight the need for careful consideration when extrapolating preclinical findings to human clinical scenarios.[9] Future research should aim to further elucidate the chronic effects of this compound, particularly at the higher concentrations achieved during long-term sertraline therapy, and to explore its weaker interactions with norepinephrine and dopamine transporters. This will provide a more complete picture of the overall pharmacological profile of sertraline treatment.

References

- 1. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

Desmethylsertraline's Affinity for the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of desmethylsertraline, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), for the serotonin transporter (SERT). This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the associated molecular signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a significantly lower binding affinity for the serotonin transporter (SERT) compared to its parent compound, sertraline. While sertraline is a potent and selective serotonin reuptake inhibitor, this compound demonstrates a more balanced but considerably weaker inhibitory profile across monoamine transporters.

The binding affinity of a compound is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Transporter | Kᵢ (nM) |

| This compound | Serotonin (SERT) | 76 [1] |

| Norepinephrine (NET) | 420[1] | |

| Dopamine (DAT) | 440[1] | |

| Sertraline | Serotonin (SERT) | 3 [1] |

Table 1: Comparative binding affinities of this compound and sertraline for monoamine transporters.

As illustrated in Table 1, this compound's affinity for SERT is approximately 25-fold lower than that of sertraline. In vitro studies have reported that this compound is 10- to 20-fold less potent at blocking serotonin reuptake.[2] Some reports even suggest it is up to 50-fold weaker than sertraline in this regard.[3] This reduced potency at SERT is a key factor in its pharmacological profile.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of this compound for the serotonin transporter is typically performed using a radioligand competition binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (SERT).

Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin transporter (hSERT), such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Radioligand: A high-affinity SERT radioligand, commonly [³H]Citalopram or [³H]Paroxetine.

-

Competitor: this compound hydrochloride.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as 120 mM NaCl and 5 mM KCl to mimic physiological conditions.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Instrumentation: A liquid scintillation counter to measure radioactivity.

Procedure

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing hSERT to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 5-20 µg per well.

-

-

Competition Assay:

-

In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of competitor concentrations.

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value, e.g., 1 nM [³H]Citalopram), and the cell membrane suspension.

-

Non-specific Binding Wells: Add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites, followed by the radioligand and cell membranes.

-

Competitor Wells: Add serial dilutions of this compound (e.g., ranging from 10⁻¹⁰ M to 10⁻⁵ M), the radioligand, and the cell membranes.

-

-

Incubation:

-

Incubate the plate at a controlled temperature, typically room temperature (around 25°C) or 37°C, for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

-

IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for SERT.

-

Signaling Pathways and Experimental Workflows

The inhibition of the serotonin transporter by compounds like sertraline and, to a lesser extent, this compound, leads to an increase in the concentration of serotonin in the synaptic cleft. This elevated synaptic serotonin then activates various postsynaptic serotonin receptors, triggering downstream signaling cascades that are believed to mediate the therapeutic effects of SSRIs.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in the radioligand competition binding assay used to determine the Ki of this compound for SERT.

Signaling Pathway of SERT Inhibition

Inhibition of SERT leads to an accumulation of serotonin in the synapse, which then activates various postsynaptic serotonin receptors. The diagram below illustrates the signaling pathways initiated by the activation of two major G-protein coupled serotonin receptors, 5-HT1A and 5-HT2A, which can ultimately lead to the activation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CREB-mediated synaptogenesis and neurogenesis is crucial for the role of 5-HT1a receptors in modulating anxiety behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Desmethylsertraline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylsertraline (DMS), the principal active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), exhibits a distinct and complex neurochemical profile. While substantially less potent at the serotonin transporter (SERT) than its parent compound, DMS displays a more balanced affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This guide provides a comprehensive technical overview of the neurochemical characteristics of this compound, summarizing its binding affinities, functional activities, metabolic pathways, and interactions with other key proteins such as P-glycoprotein. Detailed experimental methodologies for the key assays are provided, alongside visualizations of relevant biochemical pathways to support further research and drug development efforts.

Introduction

Sertraline is a cornerstone in the pharmacological treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[1] Following administration, sertraline is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 (CYP) enzymes, to its major active metabolite, this compound (DMS).[1] While historically considered to have a negligible clinical effect due to its reduced potency at SERT, emerging evidence on its broader neurochemical profile warrants a more detailed examination.[1]

DMS circulates in the plasma at concentrations that can be equal to or higher than sertraline and has a significantly longer elimination half-life (62-104 hours for DMS vs. 26 hours for sertraline).[1][2] This sustained presence, combined with its unique activity as an SNDRI, suggests that DMS may contribute to the overall therapeutic and side-effect profile of sertraline. This guide aims to provide a detailed technical resource on the neurochemical profile of DMS for researchers and drug development professionals.

Pharmacodynamics: Receptor and Transporter Binding Profile

The primary mechanism of action of this compound is the inhibition of monoamine reuptake at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Unlike sertraline, which is highly selective for SERT, DMS exhibits a more balanced, albeit less potent, interaction with all three transporters.

Monoamine Transporter Affinities

Quantitative binding studies have determined the affinity (Ki) of this compound for human monoamine transporters. The data consistently show a higher affinity for SERT compared to NET and DAT, though the selectivity is markedly lower than that of sertraline.

| Target | This compound (Ki, nM) | Sertraline (Ki, nM) | Species | Reference |

| Serotonin Transporter (SERT) | 76 | 3 | Human | [3] |

| Norepinephrine Transporter (NET) | 420 | - | Human | [3] |

| Dopamine Transporter (DAT) | 440 | - | Human | [3] |

Other CNS Receptor Affinities

Functional Activity

The functional activity of this compound as a monoamine reuptake inhibitor has been confirmed through in vitro synaptosomal uptake assays. These experiments directly measure the ability of the compound to inhibit the transport of radiolabeled neurotransmitters into nerve terminals.

| Assay | This compound (IC50) | Notes | Reference |

| [³H]-Serotonin Uptake in Rat Brain Synaptosomes | 0.63 µM | Demonstrates functional inhibition of SERT. | [4] |

Interaction with P-Glycoprotein (ABCB1)

This compound, along with sertraline, has been identified as a substrate and inhibitor of P-glycoprotein (P-gp; ABCB1), an important efflux transporter at the blood-brain barrier.[2][5] This interaction can influence the central nervous system penetration of both compounds and may be a source of drug-drug interactions. The affinity for P-gp has been quantified using an ATPase assay, which measures the stimulation of P-gp's ATPase activity by a substrate.

| Compound | Vmax/Km (min⁻¹ x 10⁻³) | Notes | Reference |

| This compound | 1.4 | High affinity, comparable to the positive control verapamil. | [6] |

| Sertraline | 1.6 | High affinity. | [6] |

| Verapamil (Control) | 1.7 | Prototypical P-gp substrate. | [6] |

Metabolism and Pharmacokinetics

This compound is the product of the N-demethylation of sertraline. This metabolic process is primarily carried out by several cytochrome P450 enzymes in the liver. DMS itself is further metabolized before excretion.

Metabolic Pathways

The metabolic cascade from sertraline to the downstream metabolites of this compound is complex and involves multiple enzymatic steps.

Caption: Metabolic pathway of sertraline to this compound and its subsequent metabolism.

The formation of DMS from sertraline is catalyzed by a number of CYP enzymes, with CYP2B6 playing a major role.[7] DMS is then further metabolized via oxidative deamination by CYP3A4, CYP2C19, and monoamine oxidases (MAO-A and MAO-B), as well as CYP2E1, to α-hydroxy sertraline ketone, which is then conjugated with glucuronic acid for excretion.[2][8]

Downstream Signaling Pathways

As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound is expected to modulate several downstream signaling pathways by increasing the synaptic availability of these three key neurotransmitters. The integrated effect of DMS on these pathways is likely complex and contributes to its overall pharmacological profile.

Caption: Postulated downstream signaling pathways affected by this compound.

The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission can lead to a broad range of downstream effects, including the modulation of second messenger systems like the cAMP/PKA and PLC/PKC pathways.[9][10] Chronic administration of antidepressants that affect these systems has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and synaptic plasticity.[9][11] The specific contribution of DMS's balanced SNDRI profile to these long-term neuroadaptive changes remains an area for further investigation.

Experimental Protocols

The following sections provide representative, detailed methodologies for the key in vitro assays used to characterize the neurochemical profile of this compound. It is important to note that specific parameters may require optimization depending on the laboratory setup and reagents.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for SERT, NET, and DAT.

Caption: Experimental workflow for a radioligand binding assay.

7.1.1. Materials

-

Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

This compound hydrochloride.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding inhibitors: 10 µM Paroxetine (for SERT), 10 µM Desipramine (for NET), 10 µM GBR 12909 (for DAT).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

-

Liquid scintillation counter.

7.1.2. Procedure

-

Membrane Preparation: Thaw membrane preparations on ice and dilute to the desired protein concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding wells: 25 µL assay buffer.

-

Non-specific Binding wells: 25 µL of the respective non-specific binding inhibitor.

-

Test Compound wells: 25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).

-

-

Add 50 µL of the diluted membrane preparation to all wells.

-

Add 50 µL of the radioligand at a concentration close to its Kd to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This protocol describes a functional assay to measure the inhibition of radiolabeled monoamine uptake into synaptosomes by this compound.

Caption: Experimental workflow for a synaptosomal monoamine uptake assay.

7.2.1. Materials

-

Fresh rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET).

-

Homogenization buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM NaH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4.

-

Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.

-

This compound hydrochloride.

-

Selective uptake inhibitors for non-specific uptake determination (as in 7.1.1).

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

Liquid scintillation counter.

7.2.2. Procedure

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.

-

Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter at a final concentration near its Km.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

-

Counting and Analysis: Quantify the radioactivity and calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a selective inhibitor). Determine the IC50 value for this compound.

P-Glycoprotein ATPase Assay

This protocol describes a method to assess the interaction of this compound with P-glycoprotein by measuring its effect on ATPase activity.

Caption: Experimental workflow for a P-glycoprotein ATPase assay.

7.3.1. Materials

-

Membranes from insect or mammalian cells overexpressing human P-glycoprotein (MDR1).

-

This compound hydrochloride.

-

Verapamil (positive control).

-

Assay buffer: 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2, pH 7.0.

-

ATP solution.

-

Sodium orthovanadate (Na3VO4).

-

Reagents for colorimetric detection of inorganic phosphate (e.g., based on malachite green).

-

96-well microplates.

-

Plate reader.

7.3.2. Procedure

-

Assay Setup: In a 96-well plate, add the assay buffer, P-gp membranes, and varying concentrations of this compound. For each concentration, prepare a parallel well containing sodium orthovanadate to measure baseline (non-P-gp) ATPase activity.

-

Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Reaction Termination and Detection: Stop the reaction and add the colorimetric reagent to detect the amount of inorganic phosphate released.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the phosphate released in the presence of vanadate (B1173111) from that released in its absence. Plot the vanadate-sensitive ATPase activity against the concentration of this compound to determine the kinetic parameters (Vmax and Km).[6]

Conclusion

This compound possesses a unique neurochemical profile as a serotonin-norepinephrine-dopamine reuptake inhibitor, distinguishing it from its parent drug, sertraline. Its sustained presence in the body and its activity at all three major monoamine transporters suggest a potential contribution to the overall clinical effects of sertraline treatment. Furthermore, its interaction with the P-glycoprotein efflux pump at the blood-brain barrier is a critical factor to consider in its CNS disposition and potential for drug-drug interactions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the pharmacology of this compound and its implications for the treatment of psychiatric disorders. Future research should aim to conduct a broader receptor screening to fully elucidate its off-target activities and to explore the in vivo consequences of its unique SNDRI profile.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. [PDF] SERTRALINE IS METABOLIZED BY MULTIPLE CYTOCHROME P450 ENZYMES, MONOAMINE OXIDASES, AND GLUCURONYL TRANSFERASES IN HUMAN: AN IN VITRO STUDY | Semantic Scholar [semanticscholar.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Effects of Sertraline and Fluoxetine on P-Glycoprotein at Barrier Sites: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

Desmethylsertraline's Engagement with Dopamine and Norepinephrine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between desmethylsertraline, the primary active metabolite of sertraline (B1200038), and the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. While this compound is recognized primarily for its effects on the serotonin (B10506) transporter, its engagement with catecholaminergic systems holds significant implications for its overall pharmacological profile. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and illustrates the pertinent signaling pathways to offer a detailed resource for researchers and professionals in the field of drug development and neuropharmacology.

Quantitative Analysis of this compound's Affinity for DAT and NET

This compound exhibits a notable affinity for both the dopamine and norepinephrine transporters. The binding affinity is commonly expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural substrate. A lower Kᵢ value indicates a higher binding affinity.

| Transporter | Ligand | Kᵢ (nM) | Species/Tissue Source |

| Dopamine Transporter (DAT) | This compound | 440 | Not Specified |

| Norepinephrine Transporter (NET) | This compound | 420 | Not Specified |

Table 1: Binding Affinities (Kᵢ) of this compound for Dopamine and Norepinephrine Transporters.

Experimental Protocols for Assessing Transporter Interaction